1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine
CAS No.: 426226-80-4
Cat. No.: VC21527884
Molecular Formula: C19H23FN2O3S
Molecular Weight: 378.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 426226-80-4 |
|---|---|
| Molecular Formula | C19H23FN2O3S |
| Molecular Weight | 378.5g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine |
| Standard InChI | InChI=1S/C19H23FN2O3S/c1-14-12-15(2)19(13-18(14)25-3)26(23,24)22-10-8-21(9-11-22)17-6-4-16(20)5-7-17/h4-7,12-13H,8-11H2,1-3H3 |
| Standard InChI Key | BQFWMZODTQSMBA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C |
| Canonical SMILES | CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Introduction
Chemical Properties and Structural Characteristics
The compound 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine belongs to the class of sulfonamides containing a piperazine ring system. This heterocyclic compound features a unique combination of functional groups that contribute to its physicochemical properties and potential biological activities. The piperazine ring serves as the central structural element, connected to a 4-fluorophenyl group on one nitrogen atom and a (5-methoxy-2,4-dimethylphenyl)sulfonyl group on the other nitrogen atom.
Basic Identifiers and Molecular Information
The compound is characterized by several standard identifiers used in chemical databases and literature. Its CAS registry number (426226-80-4) provides a unique identifier that facilitates tracking across various chemical databases and literature. The molecular formula C19H23FN2O3S indicates its elemental composition, comprising 19 carbon atoms, 23 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom. This composition results in a molecular weight of 378.5 g/mol, placing it in the medium-sized molecule range that is often favorable for drug development.
Structural Features and Chemical Properties
The structure of 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine contains several key functional groups that contribute to its chemical reactivity and potential biological interactions. The presence of the fluorophenyl group is noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding interactions with target proteins. The fluorine atom's high electronegativity affects the electron distribution within the molecule, potentially influencing its behavior in biological systems.
The sulfonyl group (-SO2-) connecting the piperazine ring to the methoxy-dimethylphenyl moiety is another significant structural feature. Sulfonyl groups are known to participate in hydrogen bonding interactions, which can be crucial for molecular recognition by biological targets. The methoxy-dimethylphenyl portion contributes lipophilicity to the molecule, which may affect its membrane permeability and distribution in biological systems.
Structural Identifiers and Representation
For precise identification and structural representation, the compound is associated with several standardized chemical identifiers as shown in Table 1.
Table 1: Chemical Identifiers for 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine
| Identifier Type | Value |
|---|---|
| CAS No. | 426226-80-4 |
| IUPAC Name | 1-(4-fluorophenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine |
| Standard InChI | InChI=1S/C19H23FN2O3S/c1-14-12-15(2)19(13-18(14)25-3)26(23,24)22-10-8-21(9-11-22)17-6-4-16(20)5-7-17/h4-7,12-13H,8-11H2,1-3H3 |
| Standard InChIKey | BQFWMZODTQSMBA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C |
| PubChem Compound | 1337204 |
Structure-Activity Relationship Studies
Understanding the relationship between the structure of 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine and its biological activities is crucial for assessing its therapeutic potential and guiding the development of more effective derivatives.
Influence of Fluorophenyl Group
The 4-fluorophenyl group in the compound is a significant structural feature that can influence its pharmacological properties. Fluorine substitution is commonly employed in medicinal chemistry to enhance metabolic stability and bioavailability. The fluorine atom's high electronegativity can affect the electron distribution within the molecule, potentially altering its binding affinity for biological targets. Additionally, the fluorophenyl group may contribute to the compound's ability to penetrate biological membranes, which is crucial for reaching intracellular targets.
Role of Sulfonyl Group and Piperazine Ring
The sulfonyl group (-SO2-) in 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine serves as a linker between the piperazine ring and the methoxy-dimethylphenyl moiety. This group can participate in hydrogen bonding interactions, which are important for molecular recognition by biological targets. The piperazine ring, a common scaffold in many pharmaceuticals, provides structural rigidity and can interact with various biological receptors and enzymes through its nitrogen atoms .
Impact of Methoxy and Dimethyl Substituents
The methoxy and dimethyl substituents on the phenyl ring contribute to the compound's lipophilicity and steric properties. These features can influence how the molecule interacts with biological targets and affects its distribution in biological systems. Recent studies on piperazine derivatives have shown that the nature and position of substituents on the aryl ring significantly impact their biological activities .
Comparison with Similar Compounds
Comparing 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine with structurally similar compounds can provide insights into its potential properties and applications.
Comparison with Dithiocarbamate Piperazines
Recent research has focused on piperazine-based dithiocarbamates and their biological activities, particularly against lung carcinoma cells . While 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine contains a sulfonyl group rather than a dithiocarbamate moiety, both classes of compounds share the piperazine scaffold. This comparison suggests potential anticancer applications for our target compound, although the specific mechanisms of action might differ due to the distinct functional groups.
Research Applications and Future Directions
The unique structural features of 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine suggest several potential research applications and directions for future investigation.
Drug Discovery and Development
The compound's structural characteristics make it a potential candidate for drug discovery programs targeting various diseases. Its piperazine scaffold, combined with the fluorophenyl and sulfonyl groups, suggests applications in anticancer, anti-inflammatory, and antiviral research. Further studies could focus on optimizing these properties through structural modifications, guided by detailed structure-activity relationship analyses.
Medicinal Chemistry Research
In medicinal chemistry research, 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine could serve as a lead compound for the development of more potent and selective derivatives. The systematic modification of its structure, particularly the substitution patterns on the aromatic rings, could yield compounds with enhanced biological activities and improved pharmacokinetic properties.
Chemical Biology Studies
The compound could also be utilized in chemical biology studies to probe biological systems and understand disease mechanisms. Its unique functional groups could be leveraged to develop chemical probes for investigating specific biological pathways or targets, contributing to our understanding of disease processes at the molecular level.
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